molecular formula C9H11N3O2 B8822537 3-Guanidino-4-methylbenzoic acid CAS No. 859026-97-4

3-Guanidino-4-methylbenzoic acid

Cat. No.: B8822537
CAS No.: 859026-97-4
M. Wt: 193.20 g/mol
InChI Key: LOUCXRYJFVLIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Guanidino-4-methylbenzoic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a benzoic acid scaffold substituted with a guanidino group, a combination known to contribute to bioactive molecule development. This structure is closely related to intermediates used in the synthesis of targeted pharmaceuticals, such as the protein kinase inhibitor Nilotinib . The guanidine functional group is a key pharmacophore in various therapeutic agents. Research into guanidine-containing compounds has demonstrated their potential to inhibit crucial parasite enzymes, like cysteine proteases (CPs) and trypanothione reductase, making them promising leads for developing new treatments for neglected tropical diseases such as leishmaniasis . Furthermore, guanidine-based molecules and polymers are being explored for their ability to interact with biological targets like lysosomal V-ATPase, which plays a role in cellular metabolic pathways and lipid metabolism . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, as related compounds may cause skin and serious eye irritation .

Properties

CAS No.

859026-97-4

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

3-(diaminomethylideneamino)-4-methylbenzoic acid

InChI

InChI=1S/C9H11N3O2/c1-5-2-3-6(8(13)14)4-7(5)12-9(10)11/h2-4H,1H3,(H,13,14)(H4,10,11,12)

InChI Key

LOUCXRYJFVLIQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N=C(N)N

Origin of Product

United States

Comparison with Similar Compounds

3-Borono-4-methylbenzoic Acid

  • Structure : C₈H₉BO₄ (MW: 179.97 g/mol) .
  • Key Differences: The guanidino group (-NH-C(NH)-NH₂) in 3-guanidino-4-methylbenzoic acid is replaced by a boronic acid (-B(OH)₂) group. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, whereas guanidino derivatives are often explored for their bioactivity in drug discovery .
  • Safety: Limited toxicity data; requires professional handling due to incomplete characterization .

4-Amino-3-methoxybenzoic Acid

  • Structure: Contains an amino (-NH₂) and methoxy (-OCH₃) group instead of guanidino and methyl groups.
  • Applications : Used in organic synthesis and material science research. GEO Organics supplies it for pilot-scale and production applications .
  • Functional Group Impact: The methoxy group enhances lipophilicity compared to the polar guanidino group, affecting solubility and metabolic stability .

Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate

  • Structure : C₁₉H₁₈N₄O₂ (MW: 334.38 g/mol) .
  • Key Differences: A pyrimidine-pyridine hybrid substituent replaces the guanidino group. This compound is a more complex pharmaceutical intermediate, reflecting Nilotinib’s structural complexity .

5-Amino-2-methylbenzoic Acid

  • Structure: A positional isomer with amino and methyl groups at the 5- and 2-positions, respectively.
  • Applications : Used in dye synthesis and as a building block in medicinal chemistry .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound Not provided C₉H₁₁N₃O₂ 193.21 Guanidino, methyl, carboxylic acid Nilotinib impurity
3-Borono-4-methylbenzoic acid 170230-88-3 C₈H₉BO₄ 179.97 Boronic acid, methyl, carboxylic acid Cross-coupling reactions
4-Amino-3-methoxybenzoic acid Not provided C₈H₉NO₃ 167.16 Amino, methoxy, carboxylic acid Organic synthesis
Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate Not provided C₁₉H₁₈N₄O₂ 334.38 Pyrimidine-pyridine, ethyl ester Nilotinib intermediate

Research Findings and Implications

  • Synthetic Utility: Boronic acid analogs (e.g., 3-borono-4-methylbenzoic acid) are pivotal in catalysis, whereas methoxy/amino derivatives are tailored for solubility and stability optimization .
  • Safety Considerations: Limited toxicity profiles for guanidino and borono derivatives underscore the need for rigorous handling protocols in research settings .

Q & A

Q. Example Workflow :

Geometry optimization using Gaussian02.

NBO analysis for charge distribution.

Compare DFT vs. HF results to resolve discrepancies (e.g., dipole moment variations ≤10%) .

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